molecular formula C7H13N B149070 2-乙基-3,4,5,6-四氢吡啶 CAS No. 1462-93-7

2-乙基-3,4,5,6-四氢吡啶

货号 B149070
CAS 编号: 1462-93-7
分子量: 111.18 g/mol
InChI 键: WUMTZFPMWIODSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Ethyl-3,4,5,6-tetrahydropyridine is a chemical compound with the molecular formula C7H13N . It has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da . This compound has been suggested as a cause of mousy off-flavors in fermented beverages .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-3,4,5,6-tetrahydropyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The ring is partially saturated (tetrahydro-) and has an ethyl group (-C2H5) attached .

科学研究应用

化学合成

2-乙基-3,4,5,6-四氢吡啶及其衍生物在化学合成中得到了广泛研究。Zhu等人(2003年)通过膦催化的[4 + 2]环化反应开发了一种合成高度官能化四氢吡啶的方法,实现了优异的产率并具有完全的区域选择性 (Zhu, Lan, & Kwon, 2003)。类似地,Sambyal等人(2011年)合成了一种含有四氢吡啶环的化合物,并通过X射线衍射研究证明了其结构 (Sambyal, Bamezai, Razdan, & Gupta, 2011)

发酵饮料中的异味

Craig和Heresztyn(1984年)研究了2-乙基-3,4,5,6-四氢吡啶在葡萄酒中引起老鼠味的作用。他们开发了一种气相色谱-质谱法来估计葡萄酒中的这种化合物,并暗示其可能对发酵饮料中的变质味道有贡献 (Craig & Heresztyn, 1984)

腐蚀抑制

Haque等人(2018年)对乙酸乙酯1,2,6-三苯基-4-(苯胺基)-1,2,5,6-四氢吡啶-3-羧酸乙酯的腐蚀抑制性能进行了研究,证明了其在盐酸中保护低碳钢的有效性。该研究突出了该化合物作为优秀腐蚀抑制剂的潜力,具有高效性和对金属的保护表面覆盖 (Haque, Verma, Srivastava, Quraishi, & Ebenso, 2018)

未来方向

THPs have sparked notable interest as an auspicious heterocyclic moiety . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design . This suggests that 2-Ethyl-3,4,5,6-tetrahydropyridine and similar compounds may have potential applications in future pharmaceutical research.

属性

IUPAC Name

6-ethyl-2,3,4,5-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMTZFPMWIODSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163303
Record name Pyridine, 2-ethyl-3,4,5,6-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3,4,5,6-tetrahydropyridine

CAS RN

1462-93-7
Record name Pyridine, 2-ethyl-3,4,5,6-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-ethyl-3,4,5,6-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 2
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 3
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 4
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 5
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 6
2-Ethyl-3,4,5,6-tetrahydropyridine

Citations

For This Compound
61
Citations
JT Craig, T Heresztyn - American journal of enology and …, 1984 - Am Soc Enol Viticulture
A gas chromatographic-mass spectrometric method with multiple ion detection has been developed for the estimation of 2-ethyl-3,4,5,6-tetrahydropyridine (2-ethyl-Δ 1 -piperideine) …
Number of citations: 27 www.ajevonline.org
L Krout - 2019 - digitalcommons.usm.maine.edu
Unexpected tastes can negatively impact consumer experience in the beer industry. One such taste, a ‘mousy’off-flavor, is diminishing the quality of sour and wild beers throughout the …
Number of citations: 2 digitalcommons.usm.maine.edu
C Fuganti, FG Gatti, S Serra - Tetrahedron, 2007 - Elsevier
The natural flavors 2-acetyl-1-pyrroline 1a, 2-propionyl-1-pyrroline 1b, 2-acetyl-3,4,5,6-tetrahydropyridine 1c, 2-acetyl-2-thiazoline 1d, 2-propionyl-2-thiazoline 1e, and the artificial flavor …
Number of citations: 43 www.sciencedirect.com
D Kiyomichi, C Franc, P Moulis, L Riquier, P Ballestra… - Food Chemistry, 2023 - Elsevier
Three major compounds, 2-acetyl-1-pyrroline (APY), 2-acetyltetrahydropyridine (ATHP) and 2-ethyltetrahydropyridine (ETHP), have been identified as responsible for the mousy off-…
Number of citations: 1 www.sciencedirect.com
A Rapp - Food/Nahrung, 1998 - Wiley Online Library
Aroma compounds, as a result of their pronounced effect on our sensory organs, play a definitive role in the quality of our food and luxury products. As in the case with most food …
Number of citations: 345 onlinelibrary.wiley.com
PR Grbin, M Herderich, A Markides… - Journal of agricultural …, 2007 - ACS Publications
Mousy off-flavor is an insidious and economically disastrous microbiologically derived spoilage characteristic of wine and other fermented beverages. Tainted wines are rendered …
Number of citations: 17 pubs.acs.org
A Rapp, P Pretorius, D Kugler - Developments in food science, 1992 - Elsevier
The components responsible for unpleasant odors in wines are often present in such low quantities that their isolation and identification requires special techniques. One of these …
Number of citations: 45 www.sciencedirect.com
VM Arredondo, FE McDonald, TJ Marks - Organometallics, 1999 - ACS Publications
Organolanthanide complexes of the general type Cp‘ 2 LnCH(TMS) 2 (Cp‘ = η 5 -Me 5 C 5 ; Ln = La, Sm, Y, Lu; TMS = SiMe 3 ) serve as effective precatalysts for the rapid, regioselective…
Number of citations: 176 pubs.acs.org
AJ Schifferdecker, S Dashko, OP Ishchuk, J Piškur - Yeast, 2014 - Wiley Online Library
Recently, the non‐conventional yeast Dekkera bruxellensis has been gaining more and more attention in the food industry and academic research. This yeast species is a distant …
Number of citations: 142 onlinelibrary.wiley.com
D Straka, L Hleba - Journal of microbiology, biotechnology and …, 2022 - office2.jmbfs.org
Fermentation is traditionally divided into two types of fermentation bottom and top fermentation. There is a third type of fermentation, which is traditionally used for spontaneously …
Number of citations: 2 office2.jmbfs.org

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